5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol
Overview
Description
5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol typically involves the introduction of fluorine and sulfur groups into the pyrimidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine or sulfur groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, fluorinated pyrimidines like this compound can inhibit enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects. The compound may also interact with other cellular targets, such as thymidylate synthase and DNA topoisomerase, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-fluoromethyl-pyrimidin-4-ol
- 6-Chloromethyl-5-fluoro-pyrimidin-4-ol
- 5-Methoxy-2-methyl-pyrimidin-4-ol
- 5-Fluoro-3-iodo-pyridin-2-ol
- 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol
Uniqueness
5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol is unique due to the presence of both fluorine and sulfur groups in its structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAUHWHVMOTUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195628 | |
Record name | 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-54-2 | |
Record name | 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2145-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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